Heptyl(3-iodopropyl)dimethylsilane
Description
Heptyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by a heptyl chain, a 3-iodopropyl group, and two methyl substituents bonded to a central silicon atom. For example, substituting a chloropropyl group with iodide (using NaI in ketone solvents) or azide (using NaN₃ in DMF) could yield the iodinated derivative . The iodine atom in the 3-iodopropyl moiety enhances reactivity in cross-coupling or substitution reactions, making this compound valuable in organic synthesis and materials science.
Properties
CAS No. |
127292-85-7 |
|---|---|
Molecular Formula |
C12H27ISi |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
heptyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H27ISi/c1-4-5-6-7-8-11-14(2,3)12-9-10-13/h4-12H2,1-3H3 |
InChI Key |
QAARLNWNHPDIEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)(C)CCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl(3-iodopropyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of heptylmagnesium bromide with 3-iodopropyltrimethoxysilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Heptyl(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of silanes with different functional groups (e.g., silanols, siloxanes).
Reduction: Formation of simpler silanes or silanols.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Heptyl(3-iodopropyl)dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl(3-iodopropyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The presence of the iodine atom allows for easy substitution, enabling the compound to be modified for specific applications .
Comparison with Similar Compounds
Table 1: Key Properties of Alkyl(halopropyl)dimethylsilanes
Key Findings :
- Reactivity : The iodine substituent in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) more effectively than chlorine or azide analogs due to its lower bond dissociation energy .
- Hydrophobicity : Longer alkyl chains (e.g., heptyl vs. butyl) increase hydrophobicity, as evidenced by retention factor (RM) studies in chromatography. Heptyl derivatives exhibit consistent RM values (±0.023), suggesting stable hydrophobic interactions .
- Thermal Behavior : Heptyl-substituted cyclotriphosphazenes demonstrate mesogenic properties (smectic C/nematic phases), implying that the heptyl chain in silanes may similarly influence liquid crystalline behavior .
Functional Group Variations
Epoxy and Amino Derivatives
Compounds like (3-Glycidoxypropyl)methyldimethoxysilane (boiling point: 264.3°C) and 3-aminopropyldiethoxymethylsilane (MW: 191.34 g/mol) highlight the impact of functional groups:
- Epoxy groups (e.g., glycidoxy) enable ring-opening reactions for polymer cross-linking, whereas iodo groups prioritize electrophilic substitutions .
- Amino-functionalized silanes (e.g., 3-aminopropyldiethoxymethylsilane) are widely used as coupling agents in composites, contrasting with iodo-silanes' role in synthetic intermediates .
Chloro vs. Iodo Substituents
- Chloropropyl silanes (e.g., bis(3-chloropropyl)dimethylsilane) exhibit lower reactivity in SN2 reactions compared to iodo analogs, as demonstrated by slower substitution rates with NaN₃ .
- Iodopropyl silanes are more thermally labile, requiring careful handling to prevent premature degradation.
Physicochemical Properties
- Solubility: this compound is likely soluble in nonpolar solvents (e.g., hexane, paraffin oil) due to its long alkyl chain, similar to heptyl-substituted cyclotriphosphazenes .
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